Synthetic Utility of the 2-Amino Group: Enabling Amide Coupling and Hinge Binding
2-Amino-6-chloroimidazo[1,2-b]pyridazine contains a primary amine at the 2-position, a critical functional group for both further derivatization and for forming a key hydrogen bond with the kinase hinge region. This contrasts directly with 6-chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5), which possesses a 2-hydroxy group [1]. In the context of kinase inhibitor design, the amino group of the target compound can act as a hydrogen bond donor to the backbone carbonyl of a conserved residue (e.g., Met477 in BTK, Glu93 in Pim-1), a fundamental interaction for affinity and selectivity [2][3]. The 2-hydroxy analog cannot directly engage in this manner without prior activation (e.g., conversion to a chloride followed by amination), a transformation that introduces additional synthetic steps, lowers overall yield, and may be incompatible with sensitive functionalities elsewhere in the molecule . The presence of the 2-amino group is a key structural feature cited in patents for potent kinase inhibitors, underscoring its importance in generating active compounds .
| Evidence Dimension | Functional Group at C2 Position |
|---|---|
| Target Compound Data | Primary amine (-NH2) |
| Comparator Or Baseline | Hydroxy group (-OH) in 6-chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5) |
| Quantified Difference | Qualitative difference in hydrogen bonding capability and synthetic reactivity. |
| Conditions | Structural comparison of commercially available imidazo[1,2-b]pyridazine analogs. |
Why This Matters
The 2-amino group is essential for direct amide coupling and for mimicking the adenine hinge-binding motif in kinase inhibitors, making this specific analog indispensable for standard medicinal chemistry workflows.
- [1] PubChem. 2-Amino-6-chloroimidazo[1,2-b]pyridazine. Compound Summary CID 49758021. View Source
- [2] Zhang, D., et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025. View Source
- [3] Sumitomo Pharma Oncology Inc. Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. U.S. Patent US9416132B2, 2016. View Source
